molecular formula C11H10FN3 B11900234 (6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346687-00-0

(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine

Cat. No.: B11900234
CAS No.: 1346687-00-0
M. Wt: 203.22 g/mol
InChI Key: HJLJIWXQOUVOJL-UHFFFAOYSA-N
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Description

(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is a fluorinated bipyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom and a methanamine group. These features make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine typically involves the fluorination of bipyridine derivatives. One common method includes the reaction of 6-fluoropyridine with formaldehyde, followed by reduction with hydrogen gas in the presence of a nickel catalyst

Industrial Production Methods

Industrial production of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can influence its binding affinity and specificity. The methanamine group can interact with various biological molecules, potentially affecting enzymatic activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    (6-Fluoropyridin-2-yl)methanamine hydrochloride: Similar in structure but with a different substitution pattern.

    (6-Fluoropyridin-3-yl)methanamine: Another fluorinated pyridine derivative with similar chemical properties.

Uniqueness

(6-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine is unique due to its bipyridine core, which provides additional sites for functionalization and interaction compared to simpler pyridine derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

1346687-00-0

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[5-(6-fluoropyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H,5,13H2

InChI Key

HJLJIWXQOUVOJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=CC(=C2)CN

Origin of Product

United States

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